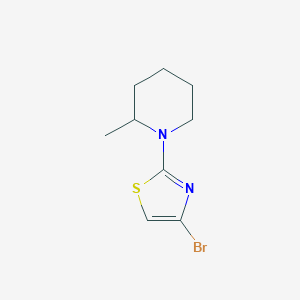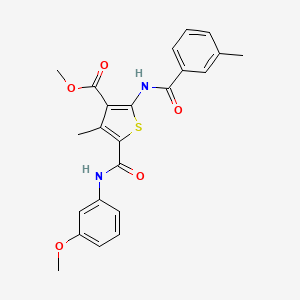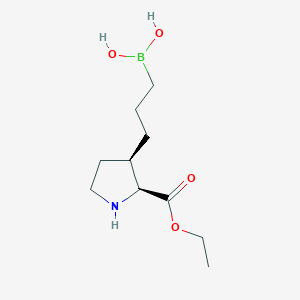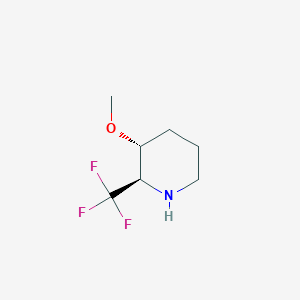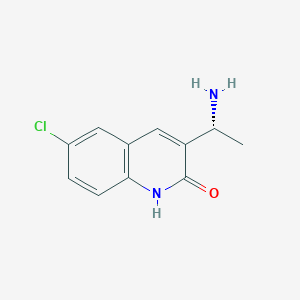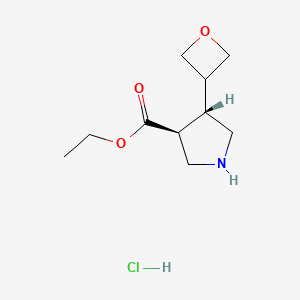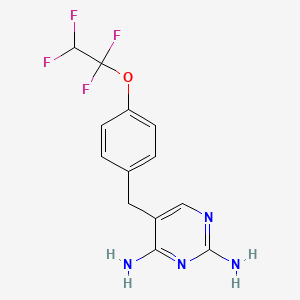
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the piperazinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazinyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Studied for its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine.
Piperazinyl derivatives: Compounds containing a piperazine ring with various substituents.
Uniqueness
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone stands out due to its unique combination of a methoxyphenyl ring, cyclopropyl group, and piperazinyl methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(2-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-5-3-2-4-11(14)12-10-13(12)15(18)17-8-6-16-7-9-17/h2-5,12-13,16H,6-10H2,1H3 |
Clé InChI |
GHTGTRWTBIXSFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CC2C(=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


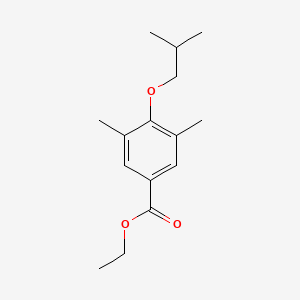
![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
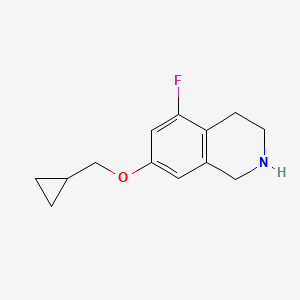

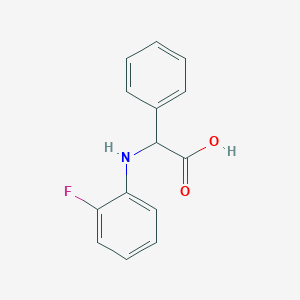
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
